molecular formula C21H22O2 B14527827 3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid CAS No. 62544-02-9

3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14527827
CAS No.: 62544-02-9
M. Wt: 306.4 g/mol
InChI Key: GHHYGFZAPTUFKE-UHFFFAOYSA-N
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Description

3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring substituted with two 3-methylphenyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process may include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: A simpler compound with a similar cyclohexene ring structure.

    Methyl 3-cyclohexene-1-carboxylate: An ester derivative of 3-cyclohexene-1-carboxylic acid.

    Ethyl 3-cyclohexenecarboxylate: Another ester derivative with an ethyl group.

Properties

CAS No.

62544-02-9

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H22O2/c1-14-5-3-7-16(11-14)19-10-9-18(21(22)23)13-20(19)17-8-4-6-15(2)12-17/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,22,23)

InChI Key

GHHYGFZAPTUFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(CC(CC2)C(=O)O)C3=CC=CC(=C3)C

Origin of Product

United States

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